molecular formula C11H17N2NaO3 B15482501 S(-)-Pentobarbital sodium CAS No. 21642-82-0

S(-)-Pentobarbital sodium

Cat. No.: B15482501
CAS No.: 21642-82-0
M. Wt: 248.25 g/mol
InChI Key: QGMRQYFBGABWDR-FJXQXJEOSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S(-)-Pentobarbital sodium is the sodium salt of the S-enantiomer of a short-acting barbiturate compound. This stereoisomer is of significant interest in neuroscience and pharmacological research due to its distinct biological activity. Pentobarbital primarily exerts its central nervous system (CNS) depressant effects by potentiating the action of gamma-aminobutyric acid (GABA), the major inhibitory neurotransmitter in the brain . It binds to the barbiturate site on the GABA-A receptor complex, increasing the duration of chloride channel opening, which leads to neuronal hyperpolarization and reduced excitability . At higher concentrations, it can also directly activate the GABA-A receptor and inhibit excitatory glutamate receptors . Research indicates that the S(-) enantiomer produces a smooth and progressively deeper hypnosis, making it a valuable tool for studying GABAergic transmission and the mechanisms of anesthesia . The racemic mixture (containing both R and S enantiomers) is used in research as a definitive treatment for refractory status epilepticus, for inducing medically-assisted coma in models of brain injury to control intracranial pressure, and as a pre-anesthetic agent . In veterinary research, it is commonly used as an anesthetic and for euthanasia . Studying the S(-) enantiomer in isolation allows researchers to investigate stereospecific effects on receptor binding, pharmacokinetics, and neurophysiological outcomes without the confounding influence of the other isomer, which may have different potency or efficacy . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

CAS No.

21642-82-0

Molecular Formula

C11H17N2NaO3

Molecular Weight

248.25 g/mol

IUPAC Name

sodium;5-ethyl-5-[(2S)-pentan-2-yl]pyrimidin-3-ide-2,4,6-trione

InChI

InChI=1S/C11H18N2O3.Na/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15;/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16);/q;+1/p-1/t7-;/m0./s1

InChI Key

QGMRQYFBGABWDR-FJXQXJEOSA-M

Isomeric SMILES

CCC[C@H](C)C1(C(=O)NC(=O)[N-]C1=O)CC.[Na+]

Canonical SMILES

CCCC(C)C1(C(=O)NC(=O)[N-]C1=O)CC.[Na+]

Origin of Product

United States

Comparison with Similar Compounds

Pharmacological and Clinical Comparisons

Thiopental Sodium
  • Mechanism : Both are barbiturates acting on GABA$_A$ receptors. Pentobarbital is the primary metabolite of thiopental .
  • Onset/Duration : Thiopental has a faster onset (seconds) but shorter duration, making it preferred for induction. Pentobarbital’s effects last longer, suited for maintenance anesthesia.
  • Clinical Use : Thiopental was discontinued in the U.S., leading to pentobarbital’s adoption in neuroimaging studies (e.g., BOLD fMRI) as a comparable alternative .
Midazolam (MMB Combination)
  • ERG Study: In mice, pentobarbital produced larger b-wave amplitudes (7.2 µV vs. 5.3 µV for MMB) but smaller oscillatory potentials (OPs) (2.1 µV vs. 3.5 µV). MMB showed faster OP implicit times .
  • Analgesia : Midazolam offers better anxiolysis, whereas pentobarbital lacks analgesic properties .
Ketamine/Xylazine (KX)
  • Onset Time : KX induces faster ERG a-wave onset (18 ms vs. 25 ms for pentobarbital) .
  • Cardiorespiratory Effects : Pentobarbital causes significant respiratory depression, necessitating assisted ventilation, while KX preserves spontaneous breathing .
Phenobarbital
  • Drug Interactions: Phenobarbital induces cytochrome P450 enzymes, increasing metabolism of anticoagulants and steroids. Pentobarbital shares this interaction profile but is less studied .
  • Anticonvulsant Use: Phenobarbital is preferred for chronic epilepsy, whereas pentobarbital is used for acute status epilepticus .

Chemical and Formulation Comparisons

Parameter S(-)-Pentobarbital Sodium Thiopental Sodium Phenytoin/Pentobarbital Formulation
Molecular Weight 248.25 g/mol 264.33 g/mol 274.25 g/mol (Phenytoin component)
Solubility Soluble in water, propylene glycol Lipid-soluble Combined with phenytoin for enhanced stability
Storage +5°C, sealed container Room temperature Requires protection from light
Formulation Stability Stable in suppositories (12 months at 25°C) N/A 24-month shelf life in multi-dose vials

Q & A

Q. What validated chromatographic methods are recommended for quantifying S(-)-Pentobarbital sodium purity in pharmaceutical formulations?

The United States Pharmacopeia (USP) outlines an HPLC-based assay using a mobile phase of methanol and phosphate buffer (pH 7.5) with UV detection at 254 nm. The method requires calibration against a reference standard, with acceptance criteria of ≤2.0% total impurities and ≤0.1% for any single impurity . Researchers should validate parameters like specificity, linearity (r² ≥0.995), and precision (RSD ≤2%) per ICH Q2(R1) guidelines.

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Safety Data Sheets (SDS) recommend using PPE (gloves, goggles, lab coats) and working in a fume hood due to acute oral toxicity (LD₅₀: 96–135 mg/kg in rats). Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste under EPA/DOT regulations. Chronic exposure risks include CNS depression and respiratory failure, necessitating strict inventory logs and emergency response plans .

Q. How should this compound be stored to prevent degradation in long-term studies?

Store lyophilized powder in airtight containers at 2–8°C, protected from light and moisture. Reconstituted solutions in sterile water are stable for 24 hours at 25°C. For freeze-thaw stability testing, avoid >3 cycles to prevent racemization, as the S(-)-enantiomer’s pharmacological activity depends on chiral integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported neurotoxic thresholds of this compound across preclinical studies?

Discrepancies in LD₅₀ values (e.g., 96 mg/kg vs. 135 mg/kg) may arise from strain-specific metabolic differences in animal models. A meta-analysis approach, as described by the National Academy of Sciences, should standardize variables like dosing regimen (bolus vs. infusion), vehicle (saline vs. DMSO), and endpoint measurements (ECG vs. EEG). Cross-study normalization using allometric scaling is advised .

Q. What methodological optimizations improve the sensitivity of detecting this compound metabolites in pharmacokinetic studies?

Advanced LC-MS/MS methods using a C18 column (2.6 µm, 100 Å) and electrospray ionization in negative mode enhance detection of hydroxylated metabolites. For tissue distribution studies, isotopically labeled internal standards (e.g., ²H₅-Pentobarbital) correct for matrix effects. Limit of quantification (LOQ) should be validated to ≤1 ng/mL in plasma .

Q. How can in vitro binding assays differentiate this compound’s affinity for GABAₐ receptor subtypes?

Use HEK293 cells transfected with α1β2γ2 vs. α5β3γ2 receptor subunits. Perform competitive radioligand binding with ³H-muscimol (10 nM) in Tris-EDTA buffer (pH 7.4). Calculate Ki values via Cheng-Prusoff equation, accounting for non-specific binding with 100 µM bicuculline. Positive controls (e.g., diazepam for α1 subtypes) validate assay robustness .

Q. What statistical approaches address batch-to-batch variability in this compound’s enantiomeric purity?

Apply multivariate ANOVA to CoA data (e.g., chiral HPLC purity, residual solvents). Critical quality attributes (CQAs) like optical rotation ([α]D²⁵ = -15° to -18°) should correlate with synthetic steps (e.g., asymmetric catalysis vs. chiral resolution). For outlier batches (>3σ from mean), root-cause analysis via Ishikawa diagrams identifies process deviations .

Methodological Guidance for Complex Scenarios

Designing a crossover study to compare this compound’s hypnotic efficacy vs. racemic formulations:

  • Population: Sprague-Dawley rats (n=12/group, power ≥0.8).
  • Intervention: 40 mg/kg IV S(-)-enantiomer vs. 80 mg/kg racemate.
  • Outcome: EEG-measured sleep latency (primary), delta wave amplitude (secondary).
  • Analysis: Mixed-effects model with random intercepts for subject variability. Adjust for carryover effects with ≥7-day washout .

Evaluating pH-dependent stability in novel drug delivery systems (e.g., liposomes):
Use USP dissolution apparatus II (50 rpm, 37°C) with media spanning pH 1.2 (simulated gastric fluid) to pH 7.4 (blood). Quantify degradation products (e.g., barbituric acid) via UPLC-PDA. Arrhenius modeling predicts shelf-life at 25°C by accelerating testing at 40°C/75% RH .

Synthesis of Contradictory Evidence

Q. Why do in vivo and in vitro models show divergent EC₅₀ values for this compound’s GABAergic effects?

In vitro models (e.g., Xenopus oocytes) lack blood-brain barrier (BBB) transporters and protein binding, leading to lower EC₅₀ (12 µM vs. 45 µM in vivo). Physiologically based pharmacokinetic (PBPK) modeling reconciles these by integrating unbound fraction (fu = 0.2) and BBB permeability (Pe = 8×10⁻⁶ cm/s) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.